molecular formula C21H21ClN4O3 B15028230 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(morpholin-4-yl)propanamide

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(morpholin-4-yl)propanamide

Cat. No.: B15028230
M. Wt: 412.9 g/mol
InChI Key: JAVRMLYLHLLDHK-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(morpholin-4-yl)propanamide is a complex organic compound that features a phthalazinone core, a chlorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(morpholin-4-yl)propanamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where the phthalazinone derivative reacts with morpholine under basic conditions.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through amidation reactions using appropriate carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used to study the interactions of phthalazinone derivatives with biological targets such as enzymes and receptors.

    Pharmacology: It can be used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(morpholin-4-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phthalazinone core may interact with enzyme active sites, while the chlorophenyl group and morpholine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as phthalazinone-based inhibitors of phosphodiesterase enzymes.

    Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, such as chlorophenyl-based nonsteroidal anti-inflammatory drugs (NSAIDs).

    Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-based antifungal agents.

Uniqueness

3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(morpholin-4-yl)propanamide is unique due to the combination of its structural features, which may confer distinct biological activities and pharmacological properties. The presence of the phthalazinone core, chlorophenyl group, and morpholine ring in a single molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H21ClN4O3

Molecular Weight

412.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-morpholin-4-ylpropanamide

InChI

InChI=1S/C21H21ClN4O3/c22-16-7-5-15(6-8-16)20-17-3-1-2-4-18(17)21(28)26(24-20)10-9-19(27)23-25-11-13-29-14-12-25/h1-8H,9-14H2,(H,23,27)

InChI Key

JAVRMLYLHLLDHK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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